molecular formula C23H28N4O4 B10836193 Quinazolinone derivative 3

Quinazolinone derivative 3

Cat. No.: B10836193
M. Wt: 424.5 g/mol
InChI Key: FRAHQMXXLOFANF-UHFFFAOYSA-N
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Description

Quinazolinone derivative 3 is a member of the quinazolinone family, which is known for its diverse biological activities and significant pharmacological potential. Quinazolinones are nitrogen-containing heterocyclic compounds that have been extensively studied for their therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities . This compound, in particular, has garnered attention due to its unique chemical structure and promising applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazolinone derivative 3 typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. These intermediates are subsequently treated with ammonia solution to afford quinazolinone derivatives .

Industrial Production Methods: Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial processes to ensure sustainability .

Chemical Reactions Analysis

Types of Reactions: Quinazolinone derivative 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed:

Comparison with Similar Compounds

  • Quinazoline
  • Quinazolinone
  • Dihydroquinazolinone
  • Quinazoline 3-oxide

Comparison: Quinazolinone derivative 3 stands out due to its unique combination of biological activities and chemical reactivity. Unlike quinazoline, which primarily exhibits anticancer properties, this compound also shows significant antimicrobial and anti-inflammatory activities . Additionally, its ability to undergo various chemical transformations makes it a versatile compound for synthetic applications .

Properties

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

5,7-dimethoxy-2-[4-methoxy-2-[(1-methylpiperidin-4-yl)amino]phenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C23H28N4O4/c1-27-9-7-14(8-10-27)24-18-11-15(29-2)5-6-17(18)22-25-19-12-16(30-3)13-20(31-4)21(19)23(28)26-22/h5-6,11-14,24H,7-10H2,1-4H3,(H,25,26,28)

InChI Key

FRAHQMXXLOFANF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=C(C=CC(=C2)OC)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3

Origin of Product

United States

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